N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazole class, characterized by a fused bicyclic core with a thiazole and imidazole ring. The structure includes a 4-methylphenyl substituent at position 6 of the imidazothiazole scaffold and a 2-(2-methoxyphenyl)ethyl group attached via an acetamide linker. Such derivatives are frequently explored for their biological activities, including antitumor, antimicrobial, and enzyme inhibitory properties . The methoxy and methyl groups may enhance lipophilicity and influence binding to cellular targets like kinases or microbial enzymes, though specific data for this compound remain unreported in the provided evidence.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S/c1-16-7-9-17(10-8-16)20-14-26-19(15-29-23(26)25-20)13-22(27)24-12-11-18-5-3-4-6-21(18)28-2/h3-10,14-15H,11-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHXMMDVHICWKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which is achieved through the cyclization of appropriate thioamide and α-halo ketone precursors. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Subsequent steps involve the introduction of the methoxyphenyl and methylphenyl groups through nucleophilic substitution reactions. These steps may require the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to achieve the desired substitution patterns. The final step involves the acylation of the imidazo[2,1-b][1,3]thiazole core with an appropriate acylating agent, such as acetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-throughput screening and optimization techniques helps in identifying the most efficient reaction conditions and catalysts for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) or reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially under the influence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4)
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced imidazo[2,1-b][1,3]thiazole derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of key enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in antimicrobial or anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations in similar compounds include:
- Position and nature of aryl substituents (e.g., 4-chlorophenyl, 4-bromophenyl, or 4-fluorophenyl).
- Linker modifications (e.g., hydrazide, thioacetamide, or piperazine groups).
- Additional heterocyclic rings (e.g., triazole, thiadiazole, or benzimidazole).
Table 1: Comparison of Key Derivatives
Pharmacological Gaps and Opportunities
- Empirical data are needed to evaluate its kinase inhibition (e.g., VEGFR2, EGFR) and antimicrobial activity relative to analogues.
Critical Analysis of Evidence Limitations
- Contradictions : While 5l () showed strong cytotoxicity, structurally similar hydrazides () prioritized antimycobacterial over anticancer effects, highlighting scaffold-specific trends.
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide is a complex organic compound belonging to the imidazo[2,1-b][1,3]thiazole class. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Structural Overview
The compound features a unique imidazo[2,1-b][1,3]thiazole core with several substituents that influence its biological properties:
- Molecular Formula: C22H22N4O2S
- Molecular Weight: Approximately 398.5 g/mol
- Key Functional Groups: Methoxyphenyl and methylphenyl substituents enhance lipophilicity and stability.
Biological Activity
Research indicates that compounds in the imidazo[2,1-b][1,3]thiazole class exhibit significant biological activities. The specific compound has demonstrated:
- Anticancer Properties: It has shown potential in inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism of action typically involves interactions with specific molecular targets such as enzymes or receptors involved in cancer progression .
The biological activity of this compound may involve:
- Enzyme Inhibition: The compound can selectively bind to certain enzymes that regulate cell growth and survival.
- Receptor Modulation: It may interact with receptors that are crucial for signaling pathways associated with cancer cell proliferation and apoptosis.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | Fluorine substituent enhances interaction | Similar anticancer properties |
| 6-(4-chlorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide | Chlorine instead of fluorine | Anticancer properties but differing potency |
| N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide | Acetamido group present | Enhanced solubility and bioavailability |
Case Studies
Several studies have highlighted the efficacy of imidazo[2,1-b][1,3]thiazole derivatives:
- Anticancer Studies: A study demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines (e.g., HCT-15 colon carcinoma cells) .
- Mechanistic Insights: Molecular dynamics simulations indicated that these compounds primarily interact through hydrophobic contacts with target proteins involved in apoptosis pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
